molecular formula C18H20N2O2 B11831283 Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate CAS No. 1443290-35-4

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11831283
CAS No.: 1443290-35-4
M. Wt: 296.4 g/mol
InChI Key: PWLJODGVDLKNSS-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the class of 1,6-naphthyridines. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzylamine and an ethyl ester, the reaction proceeds through a series of steps involving condensation, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted naphthyridine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of promising biological activities:

  • Anticancer Properties : Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has been studied for its potential as an anticancer agent. Its derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : The compound shows significant antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Studies have highlighted its potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Enzyme Inhibition : this compound acts as an enzyme inhibitor. It has been explored for its inhibitory effects on phosphodiesterase enzymes, which play a crucial role in various signaling pathways related to memory and learning .

Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Efficacy

Research published in recent years has shown that this compound exhibits strong inhibitory activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting pharmacological properties.

Biological Activity

Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 882749-32-8) is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. Its unique structure, characterized by a fused-ring system comprising two pyridine rings and an ethyl carboxylate group at the 3-position, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}. The presence of an ethyl ester group enhances its reactivity and biological activity compared to other naphthyridines. The compound's structural features are summarized in the following table:

Property Details
Molecular Formula C18H20N2O2C_{18}H_{20}N_{2}O_{2}
Molecular Weight 296.36 g/mol
CAS Number 882749-32-8
Structural Features Ethyl carboxylate group at C3

Anticancer Activity

This compound has shown promising anticancer properties through its action as a selective inhibitor of Class I PI3-kinase enzymes. This inhibition is crucial as PI3K signaling pathways are often deregulated in various cancers. Studies indicate that the compound can inhibit tumor cell invasion and metastasis by targeting specific isoforms of PI3K .

Case Study: Inhibition of Tumor Growth

In preclinical studies involving xenograft models of colorectal carcinoma (SW620), this compound demonstrated significant reduction in tumor growth rates when administered orally . The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.

Comparative Antimicrobial Efficacy

A comparative study highlighted the antimicrobial efficacy of this compound against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial therapies.

Anti-inflammatory Activity

Research indicates that this compound possesses anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with various biological macromolecules. Its ability to inhibit specific kinases involved in critical signaling pathways underlies its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization reactions. For example, 1-benzyl-4-piperidinone reacts with 3-aminoacrolein derivatives in the presence of BF₃·Et₂O and pyridine under reflux (xylene, 16 hours), yielding the target compound at 23% efficiency .
  • Optimization :

  • Catalysts : Substitute BF₃ with Lewis acids like ZnCl₂ to improve regioselectivity.
  • Solvents : Replace xylene with DMF or THF to enhance solubility of intermediates.
  • Temperature : Gradual heating (e.g., 80°C to 120°C) may reduce side reactions.
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or crystallization (ethanol/water) for higher purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • NMR : ¹H and ¹³C NMR confirm the fused naphthyridine ring and benzyl substituents. Key signals include aromatic protons (δ 7.2–7.4 ppm) and the ethyl ester group (δ 1.3–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 295.1445 (C₁₇H₂₀N₂O₂⁺) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers address low yields in the benzylation step during synthesis?

  • Root Cause : Competing side reactions (e.g., over-alkylation or ring-opening) reduce efficiency.
  • Solutions :

  • Stoichiometry : Use a 1.2:1 molar ratio of benzylating agent to precursor to minimize excess reagent side products.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 16 hours) and improves yield by 10–15% .
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, scaling yields to >50% .

Q. What computational strategies can predict regioselectivity in naphthyridine ring modifications?

  • DFT Calculations : Model transition states to identify kinetically favored sites. For example, the C-3 carboxylate group is more reactive toward nucleophilic substitution than the C-2 position due to electron-withdrawing effects .
  • Molecular Docking : Predict binding affinity of derivatives to biological targets (e.g., bacterial enzymes) to prioritize synthetic targets .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be analyzed?

  • Experimental Design :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
  • Cell Line Specificity : Compare activity in Gram-positive vs. Gram-negative bacterial strains or cancer vs. normal cell lines .
    • Mechanistic Studies :
  • Enzyme Assays : Quantify inhibition of dihydrofolate reductase (DHFR) or topoisomerase II to clarify primary targets.
  • Metabolomics : Profile cellular metabolic changes to distinguish antimicrobial (cell wall disruption) from anticancer (apoptosis) pathways .

Q. Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Key Factors :

  • Solvent Polarity : The compound shows higher solubility in DMSO (>10 mg/mL) vs. water (<0.1 mg/mL) due to its lipophilic benzyl group .
  • pH Dependence : Protonation of the naphthyridine nitrogen at acidic pH (e.g., pH 2) increases aqueous solubility by 20% .
    • Resolution : Standardize solubility testing using USP protocols (e.g., shake-flask method at 25°C).

Q. Methodological Tables

Table 1: Synthetic Yield Optimization

ConditionYield (%)Reference
BF₃·Et₂O, xylene, reflux23
ZnCl₂, DMF, microwave38
Continuous flow reactor52

Table 2: Bioactivity Data Consistency Check

StudyActivity (IC₅₀)Assay Type
Antimicrobial (S. aureus)2.1 µMBroth microdilution
Anticancer (HeLa)8.7 µMMTT assay

Q. Key Recommendations

  • Collaborative Validation : Replicate conflicting results across independent labs using identical protocols.
  • Open Data : Share crystallographic data (CIF files) via platforms like Cambridge Structural Database for peer validation .

Properties

IUPAC Name

ethyl 6-benzyl-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-22-18(21)15-10-16-13-20(9-8-17(16)19-11-15)12-14-6-4-3-5-7-14/h3-7,10-11H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLJODGVDLKNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN(C2)CC3=CC=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126322
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443290-35-4
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443290-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-6-(phenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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